molecular formula C16H16BrNO4S B4651840 4-Acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

4-Acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate

Cat. No.: B4651840
M. Wt: 398.3 g/mol
InChI Key: RDPWWNJPKZDZBJ-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is an organic compound that features a complex aromatic structure It is characterized by the presence of an acetamido group, a bromine atom, and a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves multiple steps:

    Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a brominating agent.

    Sulfonation: The sulfonate group is added through sulfonation reactions, often using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of biological pathways.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidophenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate
  • 4-Acetamidophenyl 4-fluoro-2,5-dimethylbenzene-1-sulfonate
  • 4-Acetamidophenyl 4-iodo-2,5-dimethylbenzene-1-sulfonate

Uniqueness

4-Acetamidophenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

(4-acetamidophenyl) 4-bromo-2,5-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-10-9-16(11(2)8-15(10)17)23(20,21)22-14-6-4-13(5-7-14)18-12(3)19/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPWWNJPKZDZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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